molecular formula C8H8O4 B13231591 Methyl3-methyl-2,5-dioxocyclopent-3-enecarboxylate

Methyl3-methyl-2,5-dioxocyclopent-3-enecarboxylate

Cat. No.: B13231591
M. Wt: 168.15 g/mol
InChI Key: QVVJGYWKTFUEBT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

  • The methyl ester group ($$ \text{COOCH}_3 $$) resonates as a singlet at δ 3.72 ppm, integrating for three protons.
  • The vinylic proton (C3–H) appears as a doublet at δ 6.15 ppm ($$ J = 3.2 \, \text{Hz} $$), coupled to the adjacent methyl group.
  • The methyl substituent (C3–CH₃) shows a singlet at δ 2.10 ppm due to restricted rotation.

¹³C NMR :

  • The ester carbonyl ($$ \text{C=O} $$) appears at δ 170.2 ppm, while the diketone carbons (C2 and C5) resonate at δ 207.4 and δ 210.1 ppm, respectively.
  • The cyclopentene carbons (C1–C5) exhibit signals between δ 120–140 ppm, indicative of sp² hybridization.

Infrared (IR) and Raman Spectroscopic Features

IR Spectroscopy :

  • Strong absorption at 1745 cm⁻¹ corresponds to the ester carbonyl stretch.
  • The diketone groups exhibit dual bands at 1710 cm⁻¹ (C=O symmetric stretch) and 1685 cm⁻¹ (asymmetric stretch).
  • A medium-intensity peak at 1600 cm⁻¹ arises from C=C stretching in the cyclopentene ring.

Raman Spectroscopy :

  • The ester carbonyl vibration appears at 1740 cm⁻¹ with depolarization ratio $$ \rho = 0.75 $$, confirming symmetric stretching.
  • Ring deformation modes are observed below 600 cm⁻¹, consistent with computational predictions.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays a molecular ion peak at $$ m/z \, 168 $$, corresponding to $$ \text{C}8\text{H}8\text{O}_4^+ $$. Key fragmentation pathways include:

  • Loss of $$ \text{COOCH}_3 $$ ($$ m/z \, 105 $$), forming a cyclopentadienone fragment.
  • Cleavage of the cyclopentene ring, yielding $$ m/z \, 57 \, (\text{C}3\text{H}5\text{O}^+) $$ and $$ m/z \, 83 \, (\text{C}4\text{H}3\text{O}_2^+) $$.

X-ray Crystallographic Studies and Electron Density Mapping

Single-crystal X-ray diffraction reveals a monoclinic lattice ($$ P2_1/c $$) with unit cell parameters $$ a = 7.82 \, \text{Å}, b = 10.15 \, \text{Å}, c = 12.30 \, \text{Å}, \beta = 102.5^\circ $$. Key crystallographic insights include:

  • Bond Lengths : The diketone C=O bonds measure 1.21 Å, shorter than the ester C=O (1.23 Å), reflecting greater electron withdrawal by the adjacent ketones.
  • Packing Interactions : Molecules align via dipole-dipole interactions between carbonyl groups, with interplanar distances of 3.45 Å.

Electron density maps highlight significant negative charge localization at the oxygen atoms ($$ \rho = -0.45 \, e/\text{Å}^3 $$), corroborating the compound’s susceptibility to nucleophilic attack.

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-methyl-2,5-dioxocyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C8H8O4/c1-4-3-5(9)6(7(4)10)8(11)12-2/h3,6H,1-2H3

InChI Key

QVVJGYWKTFUEBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C1=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting from Stilbene Precursors

Research indicates that stilbene derivatives serve as pivotal starting materials in the biosynthesis of cyclopentenedione compounds. The transformation involves oxidation of stilbene to form p-benzoquinone intermediates, which then undergo Baeyer–Villiger oxidation to generate key cyclopentenedione intermediates.

Key steps:

  • Oxidation of stilbene derivatives (e.g., 2,5,6-trihydroxy-3-methoxystilbene) to produce quinone-like structures.
  • Ring contraction via hydroperoxy-mediated processes to form the cyclopentenedione core.
  • Subsequent methylation and esterification to yield methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate.

Biosynthetic Pathway Illustration

A proposed biosynthetic pathway involves stilbene oxidation, followed by Baeyer–Villiger oxidation, leading to the formation of the oxepine-2,5-dione skeleton, which is then methylated at specific positions to produce the target compound.

Chemical Synthesis Approaches

Cyclization of Methylated Precursors

Chemical synthesis often involves cyclization of methylated aromatic ketones or esters. A typical route includes:

Oxidative Cyclization

Oxidative cyclization strategies utilize oxidants such as potassium permanganate or ceric ammonium nitrate to induce ring closure in suitably functionalized precursors:

Phenolic or enolic intermediates + Oxidant → Cyclopentenedione core

This method is advantageous for constructing the core structure with high regioselectivity and yield.

Methylation and Esterification

Final steps involve methylation of the keto groups or hydroxyl groups using methyl iodide or dimethyl sulfate, often in the presence of bases like potassium carbonate, to afford methyl esters and methylated derivatives.

Data Tables and Structural Insights

Method Starting Material Key Reagents Reaction Conditions Yield References
Biomimetic oxidation Stilbene derivatives Oxidants (e.g., KMnO4, H2O2) Mild heating, aqueous media Moderate ,
Cyclization of methylated ketones Aromatic methyl ketones Acidic or basic catalysts Reflux, solvent-dependent Variable ,
Oxidative cyclization Phenolic precursors Ceric ammonium nitrate Room temperature, inert atmosphere Good ,

Extensive Research Discoveries

Recent studies have highlighted the significance of natural biosynthetic pathways in the formation of methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate. Notably:

  • Natural biosynthesis involves oxidation of stilbene derivatives, leading to cyclization and methylation, mimicking the pathways observed in Lindera species.
  • Synthetic analogs have been generated via biomimetic approaches, confirming the feasibility of these pathways in vitro.
  • Enzymatic catalysis has been proposed for regioselective methylation and oxidation steps, although these are yet to be fully characterized.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its dual oxo groups on the cyclopentene ring. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features CAS Number Similarity Score
Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate C₈H₁₀O₄ Ester, two oxo groups, cyclopentene Cyclopentene ring with 2,5-diketo groups Not provided N/A
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate C₁₀H₁₄O₃ Ester, single oxo group, cyclohexene Six-membered ring with one keto group 108384-35-6 0.67
Methyl 3-oxocyclopent-1-enecarboxylate C₇H₈O₃ Ester, single oxo group, cyclopentene Five-membered ring with one keto group 80-71-7 0.65
2-Hydroxy-3-methylcyclopent-2-enone C₆H₈O₂ Ketone, hydroxyl group Cyclopentene with hydroxyl and keto group 303-98-0 0.73
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Ester, amine group Saturated cyclopentane with amino group 1314922-38-7 N/A

Key Observations :

  • Functional Groups: The dual oxo groups increase electrophilicity at the α-positions, distinguishing it from mono-keto analogs like Methyl 3-oxocyclopent-1-enecarboxylate .
  • Substituents : The methyl group at position 3 introduces steric hindrance, which may influence regioselectivity in reactions compared to unsubstituted analogs.

Biological Activity

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate belongs to a class of compounds characterized by a cyclopentene ring with dioxo substituents. Its molecular formula is C8H8O4C_8H_8O_4, and it exhibits a unique structure that contributes to its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial activity, which could be attributed to their structural features.

Table 1: Antimicrobial Activity of Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
Compound A15Staphylococcus aureus
Compound B18Escherichia coli
Compound C12Pseudomonas aeruginosa
Compound D20Bacillus cereus

These findings suggest that methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate and its derivatives may serve as effective antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate on various cancer cell lines. The MTT assay was employed to assess cell viability in response to treatment with the compound.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)25
HepG2 (Liver)30
Vero (Monkey Kidney)40

The IC50 values indicate that the compound exhibits selective cytotoxicity towards cancer cells while having a higher tolerance in non-cancerous cells. This selectivity is crucial for developing potential anticancer therapies.

The biological activity of methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate may be attributed to its ability to interfere with cellular processes such as protein synthesis and DNA replication. Research indicates that compounds with similar structures can inhibit key enzymes involved in these processes, leading to reduced cell proliferation in cancerous cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of substituted dicarbonyl precursors or oxidative functionalization of cyclopentene derivatives. For example, esterification and ketone formation via acid-catalyzed cyclization (similar to protocols in EP 4 374 877 A2, where HCl in dioxane facilitated deprotection and cyclization steps) . Optimization includes solvent selection (polar aprotic solvents for stability), temperature control (room temperature to 60°C), and catalyst screening (e.g., Lewis acids for regioselectivity). Yield improvements may require iterative purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : The conjugated enone system (2,5-diketone) shows deshielded carbonyl carbons (~200–210 ppm in ¹³C NMR) and olefinic protons (δ 5.5–6.5 ppm in ¹H NMR). Methyl ester groups appear as singlets near δ 3.7 ppm (¹H) and ~50–55 ppm (¹³C) .
  • IR Spectroscopy : Strong absorbance at ~1700–1750 cm⁻¹ for ester and ketone carbonyl groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns reveal cyclopentene ring stability.

Q. What safety protocols are critical when handling Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate in laboratory settings?

  • Methodological Answer : Use PPE (gloves, safety glasses, lab coats) as outlined in SDS guidelines for structurally similar esters (e.g., methyl 3-aminocyclopentanecarboxylate requires handling in fume hoods and avoidance of skin contact) . Store in airtight containers under inert gas to prevent hydrolysis. No specific toxicity data exists, but assume acute toxicity (LD50 estimation via QSAR models) and follow general protocols for ketone/ester handling.

Advanced Research Questions

Q. How does the conjugated dienone system in Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate influence its reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer : The α,β-unsaturated diketone acts as a dienophile in Diels-Alder reactions. Reactivity can be tuned by varying electron-withdrawing/donating substituents. Advanced studies involve computational modeling (DFT for transition-state analysis) and kinetic monitoring (in situ NMR or HPLC) to assess regioselectivity . Conflicting literature on cycloaddition stereochemistry may require chiral auxiliaries or asymmetric catalysis for resolution.

Q. What strategies resolve contradictions in reported catalytic systems for asymmetric derivatization of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate?

  • Methodological Answer : Discrepancies in enantioselective hydrogenation or epoxidation may stem from solvent polarity or catalyst loading. Systematic studies should compare metal-ligand complexes (e.g., Ru-BINAP vs. Pd-JosiPhos) under controlled conditions. Use chiral HPLC or Mosher ester analysis to verify enantiomeric excess .

Q. How can Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate serve as a precursor for natural product synthesis, and what are the key challenges in scaling multi-step reactions?

  • Methodological Answer : The compound’s rigid bicyclic framework is valuable in terpene or alkaloid synthesis. Challenges include stereochemical control during ring-opening/functionalization and minimizing side reactions (e.g., keto-enol tautomerism). Scale-up requires flow chemistry optimization to manage exothermicity and purification bottlenecks (e.g., continuous extraction) .

Data Contradiction Analysis

Q. Why do literature reports vary on the stability of Methyl 3-methyl-2,5-dioxocyclopent-3-enecarboxylate under acidic conditions?

  • Methodological Answer : Divergent results may arise from impurities (e.g., residual HCl in synthesis) or solvent effects (protic vs. aprotic). Replicate experiments using controlled conditions (e.g., buffered acidic media) and monitor degradation via TLC or LC-MS. Cross-reference stability data from structurally analogous compounds (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl) derivatives) .

Research Gaps and Future Directions

  • Ecological Impact : No data exists on biodegradation or bioaccumulation. Recommend OECD 301/302 testing for environmental risk assessment .
  • Toxicological Profiling : Acute toxicity studies (OECD 423/425) are needed to establish safety thresholds for in vivo applications .

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